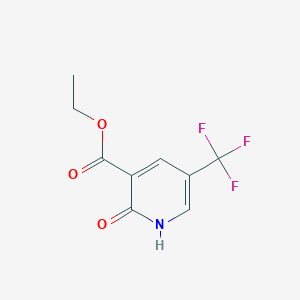

Ethyl 2-hydroxy-5-(trifluoromethyl)nicotinate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

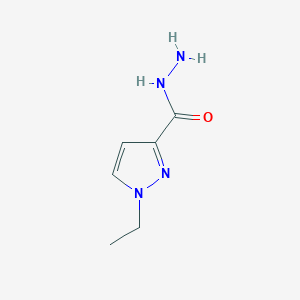

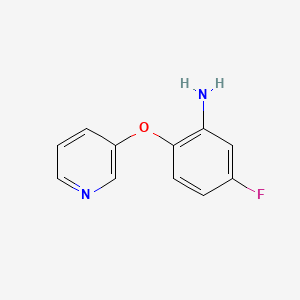

Ethyl 2-hydroxy-5-(trifluoromethyl)nicotinate is a chemical compound that is part of the broader family of nicotinate esters. While the specific compound is not directly synthesized or analyzed in the provided papers, related compounds and their properties are discussed, which can give insights into the behavior and characteristics of ethyl 2-hydroxy-5-(trifluoromethyl)nicotinate.

Synthesis Analysis

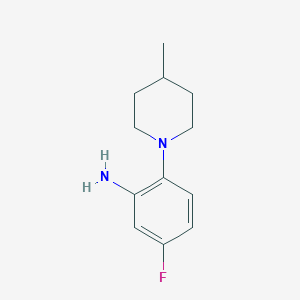

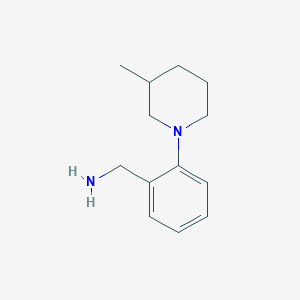

The synthesis of related nicotinate compounds involves complex organic reactions. For instance, a novel ethyl 5-cyano-6-hydroxy-2-methyl-4-(1-naphthyl)-nicotinate was successfully synthesized, and its structure was determined using various analytical techniques such as XRD, GC-MS analysis, element analysis, and NMR spectroscopy . Similarly, ethyl 2-amino-4,6-di(trifluoromethyl)nicotinate was prepared as an intermediate in the synthesis of other complex molecules, showcasing the versatility of nicotinate derivatives in synthetic chemistry .

Molecular Structure Analysis

The molecular structure of nicotinate derivatives is often elucidated using X-ray diffraction (XRD) and spectroscopic methods such as NMR. These techniques provide detailed information about the arrangement of atoms within the molecule and can help in understanding the reactivity and properties of the compound . Quantum chemical calculations, such as density functional theory (DFT), are also employed to predict the molecular geometry, vibrational frequencies, and NMR chemical shift values, which can be compared with experimental data for validation .

Chemical Reactions Analysis

Nicotinate esters participate in various chemical reactions due to their functional groups. The reaction mechanisms can be complex and are often proposed based on the analysis of reaction intermediates and products . The reactivity of these compounds with other chemicals, such as ethylene oxide, can lead to the formation of new derivatives with different properties .

Physical and Chemical Properties Analysis

The physical and chemical properties of nicotinate derivatives are influenced by their molecular structure. For example, the presence of trifluoromethyl groups can significantly affect the compound's electronic properties and reactivity . The solubility, boiling point, and stability of these compounds can be studied experimentally or predicted using theoretical methods. Additionally, the biological activities, such as antibacterial, antifungal, and antioxidant properties, are often evaluated to determine the potential applications of these compounds in various fields .

Relevant Case Studies

Although no specific case studies on ethyl 2-hydroxy-5-(trifluoromethyl)nicotinate are provided, the related research on ethyl nicotinate as an attractant for certain insects in agricultural settings indicates the practical applications of nicotinate derivatives . This highlights the importance of understanding the properties and synthesis of such compounds for their potential use in industry and research.

科学的研究の応用

Synthesis and Structural Analysis

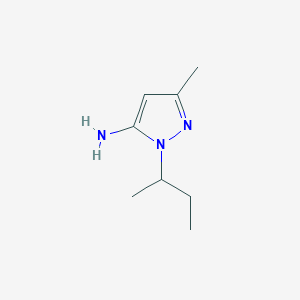

Ethyl 2-hydroxy-5-(trifluoromethyl)nicotinate has been explored in the field of organic synthesis and structural analysis. For instance, a novel derivative, ethyl 5-cyano-6-hydroxy-2-methyl-4-(1-naphthyl)-nicotinate, was synthesized, and its structure was determined through various techniques such as XRD, GC–MS analysis, element analysis, and NMR spectroscopy (Zhou et al., 2008).

Chemical Reactivity and Derivative Synthesis

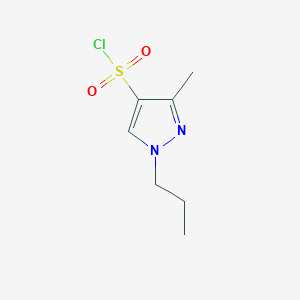

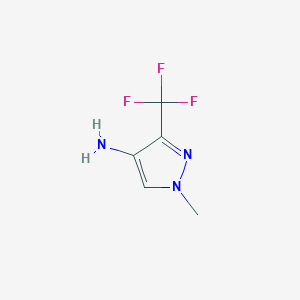

The compound has been utilized as an intermediate in chemical reactions for synthesizing diverse derivatives. For example, ethyl 2-amino-4,6-di(trifluoromethyl)nicotinate was used as an intermediate in the synthesis of 3-pyridyl-5,7-di(trifluoromethyr)-1,8-naphthyridin-2(1H)ones (Eichler et al., 1976).

Pharmacology and Therapeutics

Ethyl 2-hydroxy-5-(trifluoromethyl)nicotinate derivatives have been investigated for their pharmacological properties. For example, 2-ethyl-3-hydroxy-6-methylpyridine nicotinate was evaluated for its retinoprotective effects in a rat model of retinal ischemia–reperfusion, showing potential as a retinoprotector (Peresypkina et al., 2020).

Novel Organic Compounds

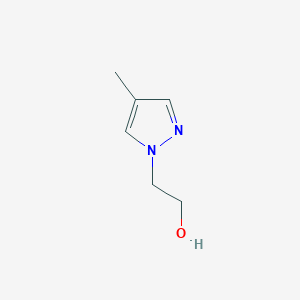

The synthesis of ethyl 2-hydroxy-5-(trifluoromethyl)nicotinate and its derivatives has led to the development of novel organic compounds with diverse applications. For instance, reactions of 3-(polyfluoroacyl)chromones resulted in the synthesis of novel RF-containing nicotinic acid derivatives (Sosnovskikh et al., 2008).

Photoreactivity and Chemical Analysis

The photoreactivity of ethyl 2-hydroxy-5-(trifluoromethyl)nicotinate derivatives has been a subject of study, providing insights into their behavior under various conditions. For example, nicotinic acid and its derivatives, including ethyl nicotinate, show varying photoreactivity based on the solvent and acidity of the solution (Takeuchi et al., 1974).

特性

IUPAC Name |

ethyl 2-oxo-5-(trifluoromethyl)-1H-pyridine-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F3NO3/c1-2-16-8(15)6-3-5(9(10,11)12)4-13-7(6)14/h3-4H,2H2,1H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGZGAFUJZTXGDC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=CNC1=O)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F3NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701167478 |

Source

|

| Record name | Ethyl 1,2-dihydro-2-oxo-5-(trifluoromethyl)-3-pyridinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701167478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-hydroxy-5-(trifluoromethyl)nicotinate | |

CAS RN |

1227576-28-4 |

Source

|

| Record name | Ethyl 1,2-dihydro-2-oxo-5-(trifluoromethyl)-3-pyridinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1227576-28-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 1,2-dihydro-2-oxo-5-(trifluoromethyl)-3-pyridinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701167478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-2-amine](/img/structure/B1320234.png)

![4-[(4-bromo-1H-pyrazol-1-yl)methyl]-5-methylisoxazole-3-carboxylic acid](/img/structure/B1320241.png)